molecular formula C20H23N5O3S B2607688 N-cyclopentyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105240-27-4

N-cyclopentyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2607688
M. Wt: 413.5
InChI Key: MVWUIKHZFDCPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Chemical Relevance

The compound, due to its complex structure involving furan, pyrrolidine, and thiazolo-pyridazinone moieties, may exhibit a variety of biological activities. It is known that compounds with furan and thiophene units play a significant role in drug design, often serving as structural units in bioactive molecules. Their importance is highlighted by their presence in structures demonstrating activities like antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022). Additionally, heterocyclic N-oxide derivatives, such as those from pyridine and indazole, are valued for their utility as versatile synthetic intermediates and their biological significance, often employed in drug development investigations (Li et al., 2019).

Reactivity and Synthesis

The compound's structure suggests a potential for diverse reactivity patterns and synthetic pathways. Arylmethylidenefuranones, for instance, which share a furan component, exhibit varied reactions with C-, N-, N,N-, and N,O-nucleophilic agents, leading to a wide spectrum of compounds, such as amides and pyridazinones, depending on the reactants and conditions involved (Kamneva et al., 2018). This suggests the potential for the compound to undergo a variety of synthetic transformations, leading to diverse derivatives with potentially significant biological activities.

Potential in Drug Discovery and Therapeutics

Considering the structural complexity and the presence of multiple bioactive moieties, this compound and its derivatives could be potential candidates in drug discovery, especially for central nervous system (CNS) related disorders. Heterocycles containing elements like nitrogen, sulfur, and oxygen, similar to those in the compound's structure, form a major class of organic compounds that may have effects ranging from depression to convulsion in CNS disorders (Saganuwan, 2017).

properties

IUPAC Name

N-cyclopentyl-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c26-15(21-13-6-1-2-7-13)12-25-19(27)17-18(16(23-25)14-8-5-11-28-14)29-20(22-17)24-9-3-4-10-24/h5,8,11,13H,1-4,6-7,9-10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWUIKHZFDCPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.